molecular formula C14H16N2S3 B2441999 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole CAS No. 477846-19-8

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B2441999
CAS No.: 477846-19-8
M. Wt: 308.48
InChI Key: JGSBCJPKJXRRRL-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiol and hydrazine derivatives with carbon disulfide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the attached sulfanyl groups.

    Substitution: The benzyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiadiazole rings or reduced sulfanyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanylbenzothiazole: Known for its antimicrobial properties.

    Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.

Uniqueness

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is unique due to its specific combination of benzyl and cyclopentyl groups attached to the thiadiazole ring. This structural uniqueness may contribute to its distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-5-cyclopentylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S3/c1-2-6-11(7-3-1)10-17-13-15-16-14(19-13)18-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSBCJPKJXRRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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